1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium methyl sulphate
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Overview
Description
1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium methyl sulphate is a synthetic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes an imidazolium ring with a long alkyl chain, makes it particularly interesting for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium methyl sulphate typically involves the following steps:
Formation of the Imidazolium Ring: The imidazolium ring is synthesized through the cyclization of appropriate precursors, such as amino acids or diamines, with aldehydes or ketones under acidic conditions.
Quaternization: The resulting compound is quaternized with methyl sulphate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to ensure consistent product quality and yield.
Purification: Purification steps, including crystallization and filtration, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation Products: Imidazolium oxides.
Reduction Products: Reduced imidazolium derivatives.
Substitution Products: Substituted imidazolium compounds.
Scientific Research Applications
1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium methyl sulphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium methyl sulphate involves:
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium chloride
- 1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium bromide
- 1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium iodide
Uniqueness
1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium methyl sulphate is unique due to its specific counterion (methyl sulphate), which imparts distinct solubility and reactivity properties compared to its chloride, bromide, and iodide counterparts .
Properties
CAS No. |
93783-29-0 |
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Molecular Formula |
C22H47N3O4S |
Molecular Weight |
449.7 g/mol |
IUPAC Name |
2-(3-methyl-2-pentadecyl-4,5-dihydroimidazol-3-ium-1-yl)ethanamine;methyl sulfate |
InChI |
InChI=1S/C21H44N3.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-23(2)19-20-24(21)18-17-22;1-5-6(2,3)4/h3-20,22H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
AYGMEMFOFXFJJY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=[N+](CCN1CCN)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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